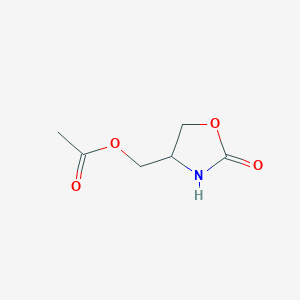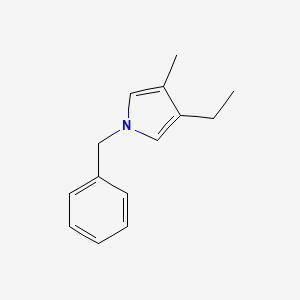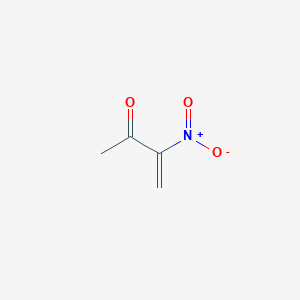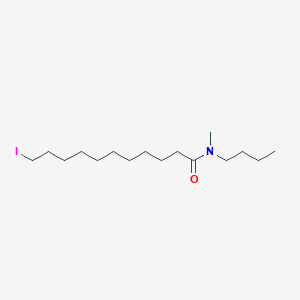![molecular formula C20H19O2P B12581597 4-[Bis(4-methylphenyl)phosphoryl]phenol CAS No. 452310-89-3](/img/structure/B12581597.png)
4-[Bis(4-methylphenyl)phosphoryl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(4-methylphenyl)phosphoryl]phenol is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a phenol ring and two 4-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methylphenyl)phosphoryl]phenol typically involves the reaction of 4-methylphenylphosphine oxide with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques, such as continuous flow reactors, may be employed to enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(4-methylphenyl)phosphoryl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Esters or ethers of the phenolic hydroxyl group.
Applications De Recherche Scientifique
4-[Bis(4-methylphenyl)phosphoryl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-[Bis(4-methylphenyl)phosphoryl]phenol involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-methylphenyl)phosphine oxide
- Bis(4-methylphenyl)phosphine
- 4-Methylphenylphosphonic acid
Uniqueness
4-[Bis(4-methylphenyl)phosphoryl]phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phosphoryl group with phenolic and methylphenyl moieties distinguishes it from other related compounds.
Propriétés
Numéro CAS |
452310-89-3 |
|---|---|
Formule moléculaire |
C20H19O2P |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
4-bis(4-methylphenyl)phosphorylphenol |
InChI |
InChI=1S/C20H19O2P/c1-15-3-9-18(10-4-15)23(22,19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14,21H,1-2H3 |
Clé InChI |
PYUUQJAPKKADFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


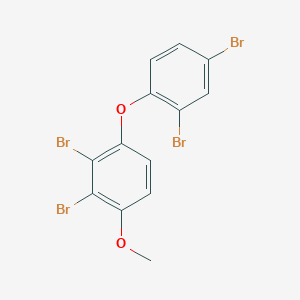
![1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12581526.png)
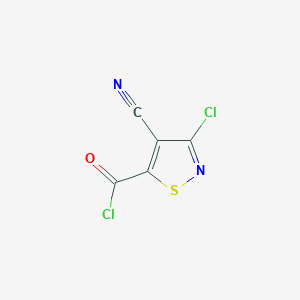
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide](/img/structure/B12581535.png)
![(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B12581539.png)
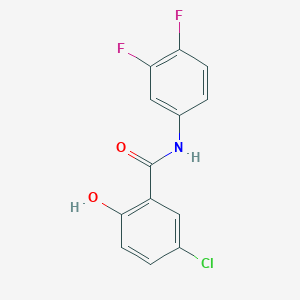
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12581549.png)
![2,4-Dinitro-5-[(propan-2-yl)oxy]phenol](/img/structure/B12581550.png)

